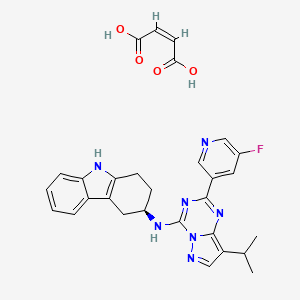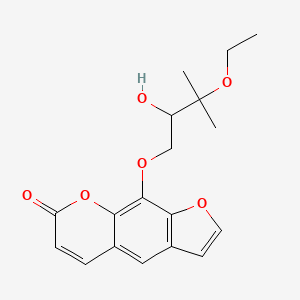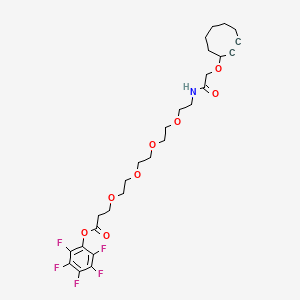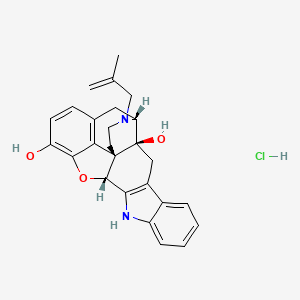
EGFR mutant-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EGFR mutant-IN-1 is a compound designed to inhibit the activity of mutant forms of the epidermal growth factor receptor (EGFR). EGFR mutations are commonly found in various cancers, particularly non-small cell lung cancer (NSCLC). These mutations lead to uncontrolled cell proliferation, making EGFR a critical target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EGFR mutant-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
EGFR mutant-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce aromatic or aliphatic groups .
Aplicaciones Científicas De Investigación
EGFR mutant-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of EGFR mutations in cancer cell proliferation and survival.
Medicine: Serves as a lead compound for the development of new cancer therapies targeting EGFR mutations.
Industry: Utilized in the production of diagnostic tools and therapeutic agents for cancer treatment .
Mecanismo De Acción
EGFR mutant-IN-1 exerts its effects by binding to the ATP-binding site of mutant EGFR, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. The compound specifically targets mutant forms of EGFR, such as those with the L858R or T790M mutations, which are commonly associated with drug resistance .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A first-generation EGFR inhibitor.
Erlotinib: Another first-generation EGFR inhibitor.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations .
Uniqueness
EGFR mutant-IN-1 is unique in its ability to selectively inhibit a broad range of EGFR mutations, including those that confer resistance to other inhibitors. This makes it a valuable tool for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C34H39ClFN7O2 |
|---|---|
Peso molecular |
632.2 g/mol |
Nombre IUPAC |
6-(2-chloro-3-fluorophenyl)-5-methyl-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-8-[(3R)-1-propanoylpiperidin-3-yl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C34H39ClFN7O2/c1-5-29(44)42-13-7-8-24(20-42)43-32-26(22(3)30(33(43)45)25-9-6-10-27(36)31(25)35)19-37-34(39-32)38-23-11-12-28(21(2)18-23)41-16-14-40(4)15-17-41/h6,9-12,18-19,24H,5,7-8,13-17,20H2,1-4H3,(H,37,38,39)/t24-/m1/s1 |
Clave InChI |
REZLHNFSSBBSFC-XMMPIXPASA-N |
SMILES isomérico |
CCC(=O)N1CCC[C@H](C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C |
SMILES canónico |
CCC(=O)N1CCCC(C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)

![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)


![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)

![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)


![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)
![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)
